molecular formula C26H34BrNO2 B12742007 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate CAS No. 102584-61-2

1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate

Cat. No.: B12742007
CAS No.: 102584-61-2
M. Wt: 472.5 g/mol
InChI Key: JICIXIVHIBWVKF-UHFFFAOYSA-M
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Description

AHR 282 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for mediating the toxic effects of environmental pollutants, but it also plays a role in maintaining cellular homeostasis and regulating immune responses .

Preparation Methods

The synthesis of AHR 282 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography .

Chemical Reactions Analysis

AHR 282 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AHR 282 has numerous applications in scientific research. In chemistry, it is used as a model compound to study the interactions with the aryl hydrocarbon receptor. In biology, it helps in understanding the receptor’s role in cellular processes such as differentiation and proliferation. In medicine, AHR 282 is investigated for its potential therapeutic effects in diseases like cancer and autoimmune disorders. Industrial applications include its use in developing new drugs and environmental monitoring .

Mechanism of Action

The mechanism of action of AHR 282 involves binding to the aryl hydrocarbon receptor, leading to its activation. Upon activation, the receptor translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various cellular processes such as detoxification, immune response, and cell cycle regulation .

Comparison with Similar Compounds

AHR 282 is compared with other aryl hydrocarbon receptor ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and indirubin. While all these compounds interact with the aryl hydrocarbon receptor, AHR 282 exhibits unique binding properties and effects on gene expression. For instance, indirubin and AHR 282 can fit within the same binding pocket in the receptor but show different modes of binding and biological effects .

Properties

CAS No.

102584-61-2

Molecular Formula

C26H34BrNO2

Molecular Weight

472.5 g/mol

IUPAC Name

(1-benzyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;bromide

InChI

InChI=1S/C26H34NO2.BrH/c1-27(19-21-11-5-2-6-12-21)18-17-24(20-27)29-26(28)25(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-3,5-8,11-14,23-25H,4,9-10,15-20H2,1H3;1H/q+1;/p-1

InChI Key

JICIXIVHIBWVKF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-]

Origin of Product

United States

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